molecular formula C19H20N2O5S B2491250 ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 488747-44-0

ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2491250
CAS No.: 488747-44-0
M. Wt: 388.44
InChI Key: GEAPCOGOJCHKRT-UHFFFAOYSA-N
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Description

Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system containing both nitrogen and sulfur atoms

Properties

IUPAC Name

ethyl 6-(3-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-4-25-18(24)16-11(2)20-19-21(15(23)8-9-27-19)17(16)13-6-5-7-14(10-13)26-12(3)22/h5-7,10,17H,4,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAPCOGOJCHKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC(=O)C)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors containing nitrogen and sulfur atoms under specific conditions, such as the use of a base and a solvent like ethanol.

    Introduction of the Acetyloxy Group: The acetyloxy group is introduced through an esterification reaction, where acetic anhydride is reacted with the phenolic hydroxyl group in the presence of a catalyst like pyridine.

    Esterification of the Carboxylate Group: The final step involves the esterification of the carboxylate group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the acetyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-[3-(hydroxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound lacks the acetyloxy group, which may result in different reactivity and biological activity.

    Mthis compound: The methyl ester variant may have different solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6-[3-(acetyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound possesses a complex structure characterized by a pyrimidothiazine core with various functional groups. Its structural formula can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidothiazine compounds exhibit significant antimicrobial properties. This compound was tested against various bacterial strains. The results demonstrated a notable inhibition of growth against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa13

Anticancer Activity

The compound has shown promising anticancer activity in vitro. In a study assessing its effect on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-720
HeLa25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Properties

In vivo studies have also suggested that this compound exhibits anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to the control group.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways (e.g., COX and LOX).
  • Interaction with DNA : The anticancer properties may be linked to its ability to intercalate into DNA strands, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A recent research project evaluated the antimicrobial efficacy of various derivatives of pyrimidothiazine compounds including this compound. The study utilized both agar diffusion and broth microdilution methods to determine minimum inhibitory concentrations (MICs). Results indicated that this compound had superior activity compared to traditional antibiotics.

Study 2: Anticancer Mechanism

In another study focusing on the anticancer potential of the compound against MCF-7 cells, flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells. This was further validated by Western blot analysis showing upregulation of pro-apoptotic proteins.

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